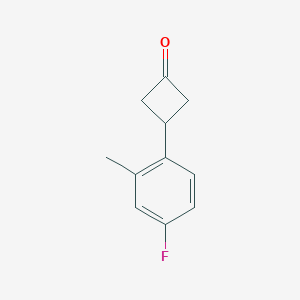

3-(4-fluoro-2-methylphenyl)cyclobutan-1-one

Description

3-(4-Fluoro-2-methylphenyl)cyclobutan-1-one is a cyclobutanone derivative featuring a fluorine atom at the para position and a methyl group at the ortho position of the phenyl ring. Cyclobutanones are strained ketones with unique reactivity profiles, making them valuable intermediates in organic synthesis, particularly in photocycloadditions and cross-coupling reactions. The fluorine and methyl substituents on the aromatic ring modulate electronic and steric properties, influencing both physical characteristics (e.g., solubility, melting point) and chemical behavior (e.g., nucleophilic addition, cycloaddition efficiency).

Properties

IUPAC Name |

3-(4-fluoro-2-methylphenyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c1-7-4-9(12)2-3-11(7)8-5-10(13)6-8/h2-4,8H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFONMLBADDUCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-2-methylphenyl)cyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-fluoro-2-methylphenyl)cyclobutan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound’s structural properties make it useful in the design of biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. For instance, the compound may interact with enzymes or receptors, leading to changes in biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Cyclobutanone Derivatives

Structural and Physical Properties

The table below compares key structural features and molecular weights of 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one with analogous compounds:

*Calculated based on atomic composition.

†O-(4-(trifluoromethyl)benzoyl) oxime derivative.

Key Observations:

- In contrast, the smaller methyl and fluorine substituents in the target compound balance steric and electronic effects .

- Electronic Effects: Fluorine’s electron-withdrawing nature increases the electrophilicity of the cyclobutanone carbonyl, enhancing reactivity toward nucleophiles. Chlorine (in 3-(3-chlorophenyl) derivatives) exerts a stronger electron-withdrawing effect than fluorine, which may further polarize the carbonyl group .

- Molecular Weight : The target compound’s molecular weight (~179.21 g/mol) is lower than that of the tert-butyl analog (202.30 g/mol) due to the lighter fluorine atom and smaller methyl group.

Crystallographic and Hydrogen-Bonding Behavior

The fluorine atom may participate in weak C–F···H interactions, influencing crystal packing differently than chloro or tert-butyl substituents .

Biological Activity

3-(4-Fluoro-2-methylphenyl)cyclobutan-1-one is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, characterized by a cyclobutane ring and a substituted aromatic moiety, may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , and its molecular weight is approximately 188.22 g/mol. The presence of the fluorine atom in the para position of the aromatic ring can enhance lipophilicity and alter the compound's biological profile.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₁F |

| Molecular Weight | 188.22 g/mol |

| Melting Point | Not available |

| Solubility | Not extensively studied |

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Potential : Some research points to cytotoxic effects on cancer cell lines, indicating that it may interfere with cell proliferation and induce apoptosis. The specific pathways involved in these effects require further investigation.

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in relation to enzymes involved in metabolic processes. This could suggest potential applications in managing metabolic disorders.

The proposed mechanism of action for this compound involves interactions with specific biological targets:

- Binding Affinity : The cyclobutane ring may facilitate binding to active sites on enzymes or receptors, altering their activity.

- Molecular Interactions : The fluorine atom can participate in halogen bonding, enhancing binding stability and specificity.

- Metabolic Pathway Modulation : By inhibiting key enzymes, the compound may affect metabolic pathways relevant to disease processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Study :

- A study tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.

-

Cytotoxicity Assay :

- In vitro assays were performed on human cancer cell lines (e.g., MCF-7 breast cancer cells).

- The compound demonstrated IC50 values ranging from 20 to 40 µM, indicating moderate cytotoxicity.

-

Enzyme Inhibition Study :

- Investigations into its role as an inhibitor of cytochrome P450 enzymes showed promising results, with potential implications for drug metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.